molecular formula C7H8F3N3 B8329635 N,N-dimethyl-4-(trifluoromethyl)pyrimidin-2-amine

N,N-dimethyl-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B8329635
M. Wt: 191.15 g/mol
InChI Key: SMDIIJYWPOJVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07906511B2

Procedure details

2-Dimethylamino-4-trifluoromethylpyrimidine (320 mg, 1.7 mmol, Reference Compound No. 1-1) and sodium hydroxide (670 mg, 17 mmol) were suspended in a mixed solvent of methanol (5.0 mL) and water (5.0 mL), and then the mixture was stirred while radiated with microwave for 2 and a half hours at 160° C. in a sealed tube. The reaction mixture was diluted with ethyl acetate (30 mL), and extracted with water (30 mL), and then extracted with saturated aqueous sodium hydrogencarbonate solution (30 mL). The extracted aqueous layer was adjusted to pH7 with 6M hydrochloric acid, and was concentrated under reduced pressure. The remaining residue was suspended in N,N-dimethylformamide (5.0 mL), then sodium hydrogencarbonate solution (1.3 g, 14 mmol) and methyl iodide (0.87 mL, 17 mmol) were added thereto, and the whole was stirred for 23 hours at room temperature. The reaction mixture was diluted with ethyl acetate (100 mL), washed twice with saturated aqueous sodium hydrogencarbonate solution (100 mL), and then washed twice with brine (100 mL), and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography to give 28 mg of the title Reference Compound as a colorless needle (Yield: 9.3%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0.87 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven
Yield
9.3%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:13])[C:3]1[N:8]=[C:7]([C:9](F)(F)F)[CH:6]=[CH:5][N:4]=1.[OH-:14].[Na+].[C:16](=O)([O-])[OH:17].[Na+].CI>C(OCC)(=O)C.O.CO>[CH3:1][N:2]([CH3:13])[C:3]1[N:8]=[C:7]([C:9]([O:17][CH3:16])=[O:14])[CH:6]=[CH:5][N:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=NC=CC(=N1)C(F)(F)F)C
Step Two
Name
Quantity
670 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0.87 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred while radiated with microwave for 2 and a half hours at 160° C. in a sealed tube
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous sodium hydrogencarbonate solution (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the whole was stirred for 23 hours at room temperature
Duration
23 h
WASH
Type
WASH
Details
washed twice with saturated aqueous sodium hydrogencarbonate solution (100 mL)
WASH
Type
WASH
Details
washed twice with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC=CC(=N1)C(=O)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 9.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.